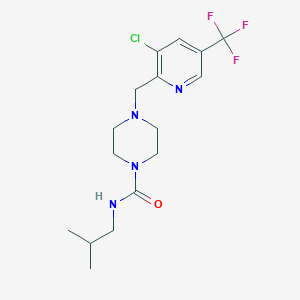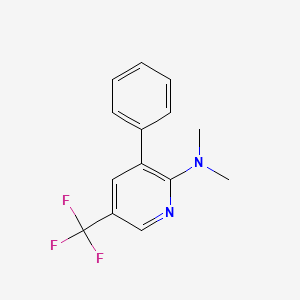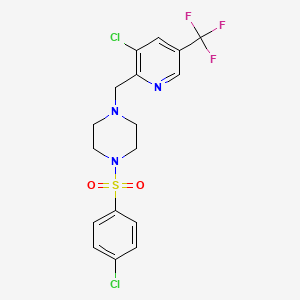
1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine
Overview
Description
Scientific Research Applications
Synthesis and Microbial Studies
The chemical has been utilized in the synthesis of novel compounds with potential antibacterial and antifungal activities. Patel and Agravat (2007) developed new pyridine derivatives incorporating this compound, demonstrating considerable antimicrobial activity against various bacterial and fungal strains. This indicates its potential for developing new antimicrobial agents (Patel & Agravat, 2007).
Antim
icrobial and Anticancer ActivityFurther exploring its antimicrobial properties, Desai, Makwana, and Senta (2016) synthesized a series of novel derivatives showing significant in vitro activity against several microbial strains. This research underscores the compound's versatility in creating effective antimicrobial agents (Desai, Makwana, & Senta, 2016). Additionally, Lolak et al. (2019) identified new ureido benzenesulfonamides incorporating triazine moieties as inhibitors of carbonic anhydrase, particularly hCA IX, which is associated with anticancer properties, highlighting its potential in cancer therapy (Lolak et al., 2019).
Structural and Chemical Characterization
Kumar et al. (2007) focused on the synthesis and crystal structure of 1-benzenesulfonyl-4-benzhydryl-piperazine, contributing to the understanding of the compound's molecular and structural characteristics. This research provides foundational knowledge for further applications and studies in various scientific fields (Kumar et al., 2007).
Enzyme Inhibition and Antioxidant Properties
The compound and its derivatives have been evaluated for enzyme inhibitory and antioxidant activities. Lolak et al. (2020) explored its role in inhibiting acetylcholinesterase, butyrylcholinesterase, and tyrosinase, offering potential therapeutic avenues for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2F3N3O2S/c18-13-1-3-14(4-2-13)28(26,27)25-7-5-24(6-8-25)11-16-15(19)9-12(10-23-16)17(20,21)22/h1-4,9-10H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMITKWWJCBEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




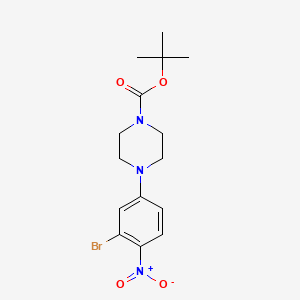

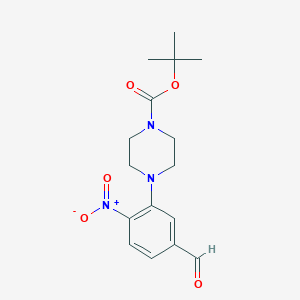
![N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401725.png)
![N-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-acetamide](/img/structure/B1401727.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401728.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401729.png)

![4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401734.png)
![N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401736.png)
![[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401737.png)
